molecular formula C34H38O5 B11093306 2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone

2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]-1-phenylethanone

Cat. No.: B11093306
M. Wt: 526.7 g/mol
InChI Key: RPJZWGTUSQTWIR-UHFFFAOYSA-N
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Description

2-[5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenoxy]-1-phenylethanone is a complex organic compound with a unique structure that includes a spirocyclic system

Preparation Methods

The synthesis of 2-[5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenoxy]-1-phenylethanone involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic intermediate, followed by the introduction of the methoxy and phenoxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenoxy]-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

Similar compounds include other spirocyclic molecules with methoxy and phenoxy groups. Compared to these compounds, 2-[5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenoxy]-1-phenylethanone is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
  • Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-
  • 2-Benzothiazolamine, 6-methoxy-

These compounds share some structural features but differ in their overall configuration and functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C34H38O5

Molecular Weight

526.7 g/mol

IUPAC Name

2-[5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenoxy]-1-phenylethanone

InChI

InChI=1S/C34H38O5/c1-36-25-15-17-28(30(21-25)38-23-29(35)24-11-5-3-6-12-24)34-20-10-7-13-32(34)33(18-8-4-9-19-33)27-16-14-26(37-2)22-31(27)39-34/h3,5-6,11-12,14-17,21-22,32H,4,7-10,13,18-20,23H2,1-2H3

InChI Key

RPJZWGTUSQTWIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OC)OCC(=O)C6=CC=CC=C6

Origin of Product

United States

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